molecular formula C21H20N2O3 B6547444 N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946279-55-6

N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547444
CAS No.: 946279-55-6
M. Wt: 348.4 g/mol
InChI Key: BAXKORDGGJASOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-quality small molecule designed for research and development applications. This dihydropyridine derivative features a carboxamide bridge, a common pharmacophore in medicinal chemistry, linking substituted phenyl rings which may influence the compound's lipophilicity and interaction with biological targets . Compounds based on the 6-oxo-1,6-dihydropyridine scaffold are of significant interest in scientific research due to their diverse biological activities . This structure is frequently explored as a core building block in the synthesis of potential therapeutic agents. While the specific mechanism of action for this compound requires further investigation, related structures have been studied for their ability to interact with enzymes and receptors . Researchers value this chemotype for its potential application in constructing novel molecules for screening against various biological targets. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-3-5-16(6-4-15)13-23-14-17(7-12-20(23)24)21(25)22-18-8-10-19(26-2)11-9-18/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXKORDGGJASOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activities associated with this compound, summarizing key findings from various studies.

  • Chemical Name : this compound
  • CAS Number : 338395-92-9
  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 382.4 g/mol

Biological Activity Overview

Research indicates that derivatives of dihydropyridine compounds exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific compound has shown promising results in various experimental models.

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit proinflammatory cytokines such as IL-6 and TNF-α. This was demonstrated using J774A.1 macrophage cells, where the compound significantly reduced cytokine expression induced by lipopolysaccharides (LPS) .

Key Findings :

  • Inhibition of Cytokines : The compound inhibited IL-6 and TNF-α production.
  • NF-κB Pathway : It was found to inhibit the activation of the NF-κB signaling pathway, which is crucial in inflammatory responses.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may possess significant anticancer properties.

Cytotoxicity Studies :
A recent investigation into similar dihydropyridine derivatives demonstrated their cytotoxic activity against several cancer lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The presence of specific substituents on the phenyl rings influenced the cytotoxic activity, with electron-withdrawing groups enhancing potency .

Table 1: Summary of Biological Activities

StudyBiological ActivityModel UsedKey Results
Anti-inflammatoryJ774A.1 cellsSignificant inhibition of IL-6 and TNF-α; suppression of NF-κB pathway
AnticancerHCT-116, MCF-7 cellsEnhanced cytotoxicity with specific substituents; IC50 values lower than doxorubicin

Pharmacokinetic Properties

Pharmacokinetic studies indicated that derivatives similar to this compound possess favorable absorption profiles. For instance, a derivative showed a half-life (T1/2) of approximately 11.8 hours and a bioavailability (F) of 36.3% when administered in vivo .

Scientific Research Applications

Basic Information

  • Molecular Formula : C_{21}H_{22}N_{2}O_{3}
  • Molecular Weight : 350.41 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Structure

The compound features a dihydropyridine core, which is significant in the design of various pharmaceuticals. The methoxy and methyl groups contribute to its lipophilicity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects.

Antihypertensive Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antihypertensive properties. The structural modifications in this compound may enhance its ability to act on calcium channels, thus providing a basis for developing new antihypertensive agents.

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the methoxy and methyl groups may influence the interaction with biological targets involved in cancer progression.

Neuroprotective Effects

There is emerging evidence suggesting that dihydropyridine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role.

Pharmacological Research

The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Bioavailability Studies

Initial studies suggest that the compound has favorable bioavailability due to its lipophilic nature, which aids in membrane permeability.

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of this compound before clinical applications. Early results indicate low toxicity in vitro, warranting further exploration.

Material Science

The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of organic electronic materials.

Organic Photovoltaics

Research into using this compound as a component in organic photovoltaic cells shows promise due to its electronic properties.

Polymer Composites

Incorporation into polymer matrices could enhance the mechanical and thermal properties of materials used in various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of dihydropyridine derivatives. The results indicated that specific structural modifications led to increased cytotoxicity against breast cancer cell lines .

Case Study 2: Neuroprotection

Research conducted at a leading university revealed that similar compounds exhibited significant neuroprotective effects in models of Alzheimer's disease. The study highlighted the importance of methoxy substitutions in enhancing neuroprotective efficacy .

Case Study 3: Material Applications

A recent paper presented findings on the use of dihydropyridine-based compounds in organic photovoltaics. The study demonstrated improved efficiency and stability when incorporated into photovoltaic devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

(a) Pyridine vs. Pyridazine Derivatives
  • Compound 8 (): Replaces the pyridine core with pyridazine (two adjacent nitrogen atoms).
  • N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide () : Pyridazine-based with a methyl group at position 1. The absence of a benzyl group reduces steric bulk, which may lower receptor affinity compared to the target compound .
(b) Substituent Modifications
Compound (Source) Position 1 Substitution Carboxamide Substituent Molecular Weight Key Properties
Target Compound 4-Methylbenzyl 4-Methoxyphenyl 378.4 g/mol Moderate lipophilicity
N-(4-Carbamoylphenyl)-1-(3-trifluoromethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () 3-Trifluoromethylbenzyl 4-Carbamoylphenyl 433.3 g/mol Increased electronegativity, higher metabolic stability
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () 3-Chlorobenzyl 4-Methoxyphenyl 403.3 g/mol Enhanced halogen bonding potential, higher molecular weight
  • Trifluoromethyl Groups () : Introduce strong electron-withdrawing effects, improving resistance to oxidative metabolism but reducing solubility .
(a) Antimicrobial Derivatives
  • Compound 6 (): Incorporates a sulfaguanidine hybrid with a cyano group. The sulfamoyl moiety enhances water solubility, but the absence of a benzyl group may limit membrane penetration compared to the target compound .
  • Compound 8 (): Features a chlorophenyl and cyano group, synthesized via reflux in dioxane. The cyano group improves metabolic stability but may reduce oral bioavailability .
(b) Proteasome Inhibitors ()
  • Compound 12 (): Includes a 4-fluorophenyl group and trifluoromethoxybenzyl chain. Fluorine substituents enhance binding to hydrophobic pockets in enzymatic targets, as seen in Trypanosoma cruzi proteasome inhibition studies .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?

Answer:
The compound is synthesized via multi-step organic reactions. Key steps include:

  • Coupling reactions : Reacting substituted pyridine precursors (e.g., 6-oxo-1,6-dihydropyridine derivatives) with N-(4-methoxyphenyl) carboxamide groups under basic conditions.
  • Benzylation : Introducing the (4-methylphenyl)methyl group using alkylation agents like 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Reaction yields depend on temperature control (60–80°C) and solvent polarity optimization .

Basic: How is the molecular structure of this compound characterized using crystallographic methods?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation in solvents like DMSO or methanol.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL (for small-molecule refinement) to model hydrogen bonding and torsional angles. ORTEP-3 visualizes anisotropic displacement parameters .
  • Validation : Check for R-factor convergence (<5%) and verify geometry using CCDC validation tools.

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors).
  • Structural validation : Confirm compound identity via LC-MS and NMR before testing. Compare IC₅₀ values with structurally related dihydropyridine derivatives (e.g., N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide) to identify substituent-specific effects .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to account for batch effects.

Advanced: What strategies improve the compound’s bioavailability through structural modification?

Answer:
Bioavailability optimization involves:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the 4-methylphenyl moiety without disrupting the carboxamide pharmacophore .
  • Metabolic stability : Replace labile esters with ethers or fluorinated analogs (e.g., 3-trifluoromethylphenyl substituents) to reduce CYP450-mediated degradation .
  • Prodrug design : Mask the carboxamide as a methyl ester to enhance membrane permeability, with in situ hydrolysis by esterases .

Basic: What spectroscopic techniques confirm the compound’s purity and identity?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8 ppm), and dihydropyridine carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, m/z calculated for C₂₂H₂₃N₂O₃: 387.1709).
  • IR spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups validate functional groups .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., kinase domains). The carboxamide group often forms hydrogen bonds with catalytic residues (e.g., Asp86 in MAPK1) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs .
  • QSAR models : Corrogate substituent effects (e.g., 4-methoxy vs. 4-fluoro) on activity using descriptors like logP and polar surface area .

Basic: What are the common byproducts formed during synthesis, and how are they identified?

Answer:

  • Byproducts : Unreacted starting materials (e.g., 4-methylbenzyl bromide), dimerization products, or oxidation derivatives (e.g., pyridine N-oxide).
  • Detection : TLC (Rf comparison) and HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). LC-MS/MS identifies masses inconsistent with the target compound .

Advanced: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic assays : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates (e.g., DCFH-DA) and calculate Ki values via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. competitive inhibition.
  • Cellular assays : siRNA knockdown of target enzymes followed by dose-response studies to verify on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.